(2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one
Description
IUPAC Nomenclature and Isomeric Considerations
The compound is systematically named (E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one according to IUPAC rules. Key nomenclatural elements include:
- Core chalcone structure : A propenone backbone (C=O-CH=CH-) connecting two aromatic systems.
- Substituent prioritization : The 4-chlorophenyl group at position 1 and the 5-(2,4-dichlorophenyl)furan-2-yl moiety at position 3.
- E-configuration : The trans arrangement of substituents around the central C=C bond, denoted by the "(2E)" prefix.
The trans isomer is thermodynamically favored due to reduced steric hindrance and conjugation stabilization. No cis (Z) isomer has been reported for this compound, consistent with the dominance of the E-form in chalcones.
Molecular Formula Analysis: C₁₉H₁₁Cl₃O₂ Composition
The molecular formula C₁₉H₁₁Cl₃O₂ reflects the compound’s atomic composition:
Molecular Weight : 377.65 g/mol (calculated from atomic masses). The chlorine substituents and oxygen-containing functional groups significantly influence physicochemical properties like lipophilicity (XLogP3-AA = 6.3).
Structural Motif Classification: Chalcone-Furan Hybrid Systems
This compound belongs to the chalcone-furan hybrid class, characterized by:
- Chalcone Core : A α,β-unsaturated ketone (C=O-CH=CH-) flanked by two aromatic systems.
- Furan Substitution : A 5-(2,4-dichlorophenyl)-2-furyl group at position 3, introducing electron-withdrawing chlorine atoms and a heterocyclic oxygen.
Key Structural Features :
- Aromatic Rings :
- Furan Oxygen : Participates in conjugation with the propenone system, enhancing electron delocalization.
Classification :
| Motif | Description |
|---|---|
| Chalcone | α,β-unsaturated ketone with two aromatic substituents |
| Furan | Five-membered heterocycle with oxygen at position 2 |
| Halogenation | Chlorine atoms at strategic positions on phenyl rings |
This hybrid structure combines the reactivity of chalcones (e.g., Michael addition sites) with the electronic effects of chlorinated aromatic systems and furan’s π-electron density.
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3O2/c20-13-3-1-12(2-4-13)18(23)9-6-15-7-10-19(24-15)16-8-5-14(21)11-17(16)22/h1-11H/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBMQQPBXRXGPF-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur using nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
Overview
The compound (2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one is a synthetic organic molecule notable for its unique structural characteristics, which include a prop-2-en-1-one backbone, two chlorophenyl groups, and a furan moiety. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
Biological Activities
Research indicates that This compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens.
- Anticancer Properties : Studies suggest that it may possess anticancer activity, making it a candidate for further investigation in cancer therapeutics.
- Antioxidant Activity : The structural characteristics allow it to act as an antioxidant, which is beneficial in preventing oxidative stress-related diseases.
Computational Studies
Quantitative Structure–Activity Relationship (QSAR) modeling has been employed to predict the biological activities of this compound based on its structural features. These computational methods help in understanding how modifications to the structure can influence efficacy and safety profiles.
Case Study 1: Antimicrobial Efficacy
A study published in "Buletinul Institutului Politehnic din Iaşi" explored the synthesis of this compound and evaluated its antimicrobial properties against several bacterial strains. The results indicated significant inhibition zones, suggesting strong antimicrobial activity.
Case Study 2: Anticancer Activity
In another research article, the compound was tested for its cytotoxic effects on cancer cell lines. The findings demonstrated that it induced apoptosis in specific cancer cells, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of (2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations in Aromatic Rings
Key analogs and their structural differences are summarized in Table 1 :
Key Observations :
Dihedral Angles and Molecular Planarity
The dihedral angle between aromatic rings influences conjugation and intermolecular interactions:
- Target compound : Likely exhibits a dihedral angle similar to fluorophenyl chalcones (7.14°–56.26°), as seen in (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one derivatives .
- Stabilization mechanisms : Hydrogen bonding in (2E)-1-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one stabilizes its crystal structure, a feature that may extend to the target compound .
Antifungal Efficacy
- Pyrrole-based chalcones : Compound 7 (1-(1-methylpyrrole)-3-(4-ClPh-furan)prop-2-en-1-one) showed superior activity against C. krusei (MIC < 0.07 µg/mL) compared to ketoconazole .
- p-Aminochalcones: (2E)-1-(4’-aminophenyl)-3-(4-ClPh)prop-2-en-1-one (MIC = 0.07 µg/mL against T. rubrum) highlights the role of electron-donating groups (e.g., -NH2) in enhancing activity .
Mechanistic Implications :
Cytotoxicity and Selectivity
- Pyrrole-based analogs: Compound 3 (1-(1-methylpyrrole)-3-(2-NO2Ph-furan)prop-2-en-1-one) demonstrated selective cytotoxicity against HepG2 cells, suggesting substituent-dependent selectivity .
- Nitro groups: (2E)-1-(4-ClPh)-3-[5-(2-NO2Ph)furan]prop-2-en-1-one () may exhibit genotoxicity, though nitro-substituted chalcones are often non-genotoxic in Ames assays .
Biological Activity
The compound (2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one is a synthetic organic molecule characterized by its unique structure, which includes a prop-2-en-1-one backbone, two chlorophenyl groups, and a furan moiety. Its molecular formula is CHClO, indicating the presence of two chlorine atoms substituted on the phenyl rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, notably the Claisen-Schmidt condensation and aldol condensation. These reactions involve the condensation of a ketone or aldehyde with an aromatic aldehyde or ketone, leading to the formation of the characteristic carbon-carbon double bond conjugated with a carbonyl group.
Biological Activity Overview
The biological activity of This compound has been explored through various studies. Predicted activities include:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties against various bacterial strains.
- Anticancer Activity : Computational studies suggest that it may act as an inhibitor for certain kinases involved in cancer progression.
- Enzyme Inhibition : It has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease.
Comparative Biological Activities
To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloroacetophenone | Contains a chlorinated phenyl group | Antimicrobial |
| 5-Fluorouracil | Contains a furan ring | Anticancer |
| Chalcone derivatives | Similar enone structure | Antioxidant and anticancer |
The unique combination of chlorinated phenyl groups and the furan moiety in This compound may enhance its biological activity compared to other similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Antimicrobial Studies : Research indicates that derivatives of this compound demonstrate moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with varying effectiveness against other strains .
- Inhibition of Enzymes : In vitro studies have shown that certain derivatives exhibit strong inhibitory activity against urease, with IC values significantly lower than standard reference compounds .
- Computational Docking Studies : Molecular docking simulations have revealed potential binding interactions with cancer-related targets, suggesting its role as an anticancer agent through multiple mechanisms .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize the yield and purity of (2E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one?
- Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation between substituted acetophenones and aldehydes. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction rates by stabilizing intermediates.
- Catalysts : NaOH or KOH in ethanol under reflux improves enolate formation .
- Temperature control : Reactions at 60–80°C minimize side products like cis-isomers or over-oxidized derivatives .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) effectively isolates the E-isomer .
Q. How can the structural configuration of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis resolves the E-configuration of the α,β-unsaturated ketone and dihedral angles between aromatic rings (e.g., 4-chlorophenyl vs. furan planes) .
- Spectroscopy :
- IR : Strong C=O stretch at ~1680 cm⁻¹ and conjugated C=C stretch at ~1600 cm⁻¹.
- ¹H NMR : Trans coupling constants (J = 15–16 Hz) for vinyl protons confirm the E-geometry .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Mechanistic insights : Docking studies against targets like dihydrofolate reductase (DHFR) or tubulin, guided by structural analogs .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict and rationalize the compound’s reactivity and electronic properties?
- Methodological Answer :
- DFT calculations : Use B3LYP/6-311G(d,p) basis sets to compute:
- HOMO-LUMO gaps (predicting charge transfer interactions).
- Electrostatic potential maps (identifying nucleophilic/electrophilic sites) .
- Molecular dynamics : Simulate solvent effects on conformational stability (e.g., torsional angles in the propenone chain) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized assays : Control variables like cell line passage number, culture media, and compound solubility (use DMSO with <0.1% v/v to avoid cytotoxicity).
- Metabolic stability : Assess liver microsome stability to rule out false negatives due to rapid degradation .
- Comparative SAR : Tabulate substituent effects (example below):
Q. How is the compound’s nonlinear optical (NLO) potential evaluated for material science applications?
- Methodological Answer :
- Hyper-Rayleigh scattering : Measure first hyperpolarizability (β) to assess NLO efficiency .
- Crystal packing analysis : Non-centrosymmetric space groups (e.g., P2₁/c) correlate with strong SHG (second-harmonic generation) signals .
- TD-DFT : Predict charge-transfer transitions influencing NLO properties .
Experimental Design Considerations
Q. What crystallographic techniques validate intermolecular interactions influencing stability?
- Methodological Answer :
- Hirshfeld surface analysis : Quantify H-bonding (e.g., C–H···O) and halogen interactions (Cl···Cl) in the crystal lattice .
- Thermal analysis (TGA/DSC) : Correlate melting points/decomposition temperatures with packing efficiency .
Q. How can regioselective modifications enhance bioactivity while retaining the core scaffold?
- Methodological Answer :
- Microwave-assisted synthesis : Rapidly generate derivatives (e.g., nitro, amino, or sulfonyl groups at the furan 5-position) .
- Click chemistry : Introduce triazole moieties via Huisgen cycloaddition to improve solubility and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
